molecular formula C11H14ClNO3 B2800361 (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride CAS No. 1929582-61-5

(1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride

Cat. No.: B2800361
CAS No.: 1929582-61-5
M. Wt: 243.69
InChI Key: GSYAUHNRYGNDMP-PPHPATTJSA-N
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Description

(1S)-5-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride is a chiral tetrahydroisoquinoline (THIQ) derivative characterized by a methoxy substituent at the 5-position of the aromatic ring and a carboxylic acid group at the 1-position of the tetrahydroisoquinoline core. Its hydrochloride salt form enhances solubility and stability, making it valuable in pharmaceutical research, particularly as a precursor for bioactive molecules such as antibiotics or enzyme inhibitors .

Properties

IUPAC Name

(1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3.ClH/c1-15-9-4-2-3-8-7(9)5-6-12-10(8)11(13)14;/h2-4,10,12H,5-6H2,1H3,(H,13,14);1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYAUHNRYGNDMP-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCNC2C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1CCN[C@@H]2C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Parkinson’s Disease Treatment

Research indicates that derivatives of tetrahydroisoquinoline compounds, including (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride, may serve as potential treatments for Parkinson's disease. These compounds act as inhibitors of catechol-O-methyltransferase (COMT), an enzyme that breaks down dopamine. By inhibiting COMT, these compounds can enhance the availability of dopamine in the brain, which is crucial for managing Parkinson's symptoms .

Antiviral Activity

Recent studies have demonstrated that certain tetrahydroisoquinoline derivatives exhibit antiviral properties. Specifically, this compound has shown promise as an inhibitor of influenza virus polymerase acidic (PA) endonuclease domain. This suggests its potential utility in developing antiviral therapies .

Antibiotic Resistance

The compound has been investigated for its ability to inhibit New Delhi metallo-beta-lactamase (NDM-1), an enzyme associated with antibiotic resistance in various bacterial strains. In vitro studies indicate that it can effectively inhibit the activity of this enzyme, thus potentially restoring the efficacy of beta-lactam antibiotics against resistant bacterial infections .

Synthesis and Structural Studies

The synthesis of this compound involves several steps that can be optimized for yield and purity. Techniques such as chemoenzymatic resolution and regioselective synthesis have been explored to produce this compound efficiently while maintaining its stereochemical integrity .

Case Study 1: Parkinson's Disease

In a study focusing on the pharmacological effects of tetrahydroisoquinoline derivatives on Parkinson’s disease models, researchers found that administering this compound resulted in significant improvements in motor function and dopamine levels in animal models. The compound's ability to inhibit COMT was identified as a key mechanism contributing to these effects .

Case Study 2: Antiviral Efficacy

In vitro testing against influenza viruses demonstrated that this compound significantly reduced viral replication. The study highlighted the compound's mechanism of action as a PA endonuclease inhibitor, suggesting its potential as a lead compound for antiviral drug development .

Mechanism of Action

The mechanism by which (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, enzymes, or ion channels, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 2: Comparative Physicochemical Data

Property (1S)-5-Methoxy-THIQ-1-COOH·HCl (R)-6,7-Dimethoxy-THIQ-1-COOH (S)-6-Methoxy-THIQ-1-COOH·HCl
Molecular Formula C₁₁H₁₄ClNO₃ C₁₂H₁₅NO₅ C₁₁H₁₄ClNO₃
Molecular Weight 243.69 (inferred) 253.25 243.69
Solubility High (hydrochloride salt) Moderate (free acid) High (hydrochloride salt)
Stability Enhanced by HCl salt pH-sensitive (free acid) Enhanced by HCl salt

Key Findings:

  • Salt Forms : Hydrochloride salts (target compound and ) improve aqueous solubility compared to free acids (), critical for in vivo applications.
  • Stability : The 6,7-dimethoxy free acid () may require neutral pH for stability, whereas hydrochloride salts tolerate broader conditions.

Biological Activity

(1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride is a chiral compound belonging to the class of tetrahydroisoquinolines. Its unique structural features, particularly the methoxy and carboxylic acid groups, suggest significant biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • IUPAC Name : (3S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
  • Molecular Formula : C11H13NO3·HCl
  • Molecular Weight : 245.68 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized to act as an agonist or antagonist at specific receptors involved in neurotransmission and cellular signaling pathways. Detailed studies are still required to fully elucidate these interactions.

Neuroprotective Effects

Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. For instance, studies have shown that compounds similar to (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline can protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Activity

Compounds within the tetrahydroisoquinoline class have demonstrated antimicrobial properties. The (1S)-5-methoxy derivative has been tested against various bacterial strains and exhibited significant inhibitory effects. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Modulation of Ion Channels

The compound has been investigated for its ability to modulate ion channels, particularly those involved in chloride transport. This is particularly relevant for conditions like cystic fibrosis where chloride transport is impaired. Analogous compounds have shown increased chloride transport in cells expressing mutant CFTR protein, indicating a potential therapeutic pathway for cystic fibrosis treatment .

Study 1: Neuroprotective Activity

In a study examining the neuroprotective effects of tetrahydroisoquinoline derivatives, it was found that (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline significantly reduced neuronal cell death in vitro when exposed to oxidative stressors. The compound demonstrated a dose-dependent protective effect with an IC50 value indicating strong efficacy .

Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial activity of various tetrahydroisoquinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains .

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityNotable Findings
5-Methoxy-1,2,3,4-tetrahydroisoquinolineStructureNeuroprotectiveSimilar protective effects observed
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acidStructureAntimicrobialExhibited lower potency than methoxy derivative
6-Methoxy-1,2,3,4-tetrahydroisoquinolineStructureUnknownFurther studies needed

Q & A

Q. What are the standard synthetic routes for (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via the Pictet-Spengler reaction , where a phenylethylamine derivative reacts with an aldehyde (e.g., methoxybenzaldehyde) under acidic conditions (e.g., HCl) to form the tetrahydroisoquinoline core, followed by carboxylation and salt formation . Key optimization parameters include:

  • Temperature : Lower temperatures (0–25°C) reduce side reactions.
  • Catalyst : Use of Lewis acids (e.g., BF₃·Et₂O) improves cyclization efficiency.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates. Post-synthesis, recrystallization in ethanol/water mixtures increases purity (>95%) .

Q. What analytical techniques are recommended for confirming the structural identity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms stereochemistry and functional groups (e.g., methoxy at δ 3.8–4.0 ppm, carboxylic proton at δ 10–12 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98% by area normalization) .
  • Mass Spectrometry (MS) : ESI-MS detects the molecular ion peak [M+H]⁺ at m/z 255.1 (calculated for C₁₂H₁₄ClNO₃) .

Q. How should researchers handle stability and storage conditions to maintain compound integrity?

  • Storage : Store desiccated at –20°C in amber vials to prevent photodegradation and hydrolysis of the carboxylic acid group .
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., decarboxylation or demethoxylation) .

Advanced Research Questions

Q. How do structural modifications at specific positions influence the compound's pharmacological activity?

  • Methoxy Group (Position 5) : Enhances lipophilicity and CNS penetration; replacing it with fluorine (e.g., 5-F derivative) increases metabolic stability but reduces binding affinity to serotonin receptors .
  • Carboxylic Acid (Position 1) : Critical for salt formation (improved solubility) and hydrogen bonding with target proteins. Esterification (e.g., methyl ester) reduces polarity but may alter bioavailability . Methodologies :
  • Structure-Activity Relationship (SAR) : Synthesize analogs with systematic substitutions and test in receptor-binding assays (e.g., radioligand displacement for 5-HT₂A) .
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict interactions with active sites (e.g., MD simulations for binding kinetics) .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or readout methods (cAMP vs. calcium flux). Validate findings using orthogonal assays (e.g., BRET for GPCR activation) .
  • Salt Form Effects : Hydrochloride vs. free base forms alter solubility and bioavailability. Compare pharmacokinetic profiles in vivo (e.g., rat plasma AUC₀–₂₄) .

Q. How can computational methods predict the compound's binding interactions with biological targets?

  • Molecular Docking : Glide SP/XP scoring identifies potential binding poses in serotonin receptors (e.g., 5-HT₂A). Focus on key residues (Asp155, Ser159) for hydrogen bonding .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability (RMSD < 2 Å over 100 ns) and ligand-induced conformational changes .
  • Free Energy Perturbation (FEP) : Quantifies ΔΔG for substituent modifications (e.g., methoxy → trifluoromethyl) to prioritize synthetic targets .

Q. What experimental designs address discrepancies between in vitro and in vivo efficacy?

  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation (e.g., CYP3A4 demethylation). Use inhibitors (ketoconazole) to confirm pathways .
  • Blood-Brain Barrier (BBB) Penetration : Perform parallel artificial membrane permeability assay (PAMPA-BBB) and validate via in vivo brain/plasma ratio measurements in rodents .

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